molecular formula C10H16N4O B6630015 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

货号 B6630015
分子量: 208.26 g/mol
InChI 键: SJYVOVSKZMZIRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK plays a crucial role in B-cell receptor signaling and is implicated in various B-cell-mediated diseases, including autoimmune disorders and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.

作用机制

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide inhibits SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. Inhibition of SYK by 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide blocks these downstream signaling events, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit the proliferation and survival of B-cells in preclinical models of B-cell-mediated diseases. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of rheumatoid arthritis and systemic lupus erythematosus.

实验室实验的优点和局限性

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has several advantages as a research tool for studying B-cell-mediated diseases. It is a potent and selective inhibitor of SYK, with a favorable pharmacokinetic profile. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies. However, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has some limitations as a research tool. It is a small molecule inhibitor and may have off-target effects on other kinases. In addition, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide may not be effective in all types of B-cell-mediated diseases, as the role of SYK may vary depending on the disease.

未来方向

There are several future directions for the development of SYK inhibitors like 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide. One direction is the development of combination therapies, where SYK inhibitors are used in combination with other drugs to enhance their efficacy. Another direction is the development of more potent and selective SYK inhibitors, with improved pharmacokinetic properties. Finally, the role of SYK in other diseases, such as T-cell-mediated diseases and solid tumors, should be further explored to identify new therapeutic targets.

合成方法

The synthesis of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2-amino-5-methylpyrimidine with 2,2-dimethyl-3-bromo-propanoic acid to yield the corresponding amide. This amide is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 1,3-diaminopropane to yield 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide.

科学研究应用

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been extensively studied in preclinical models of B-cell-mediated diseases, including rheumatoid arthritis, systemic lupus erythematosus, and B-cell lymphoma. In these studies, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases.

属性

IUPAC Name

2,2-dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-12-9(13-5-7)14-6-10(2,3)8(11)15/h4-5H,6H2,1-3H3,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYVOVSKZMZIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。